Here are some specific examples of how TMHS is used in scientific research:
Tetradecamethylhexasiloxane is a siloxane compound with the chemical formula C₁₄H₄₂O₅Si₆. It is characterized by a linear chain of silicon and oxygen atoms, specifically containing six silicon atoms and fourteen methyl groups. This compound appears colorless to almost colorless and is known for its unique properties, including low viscosity and high thermal stability. It has a boiling point of approximately 245.5 °C and a melting point of -59 °C, with a density of 0.8873 g/cm³ at 25 °C .
Tetradecamethylhexasiloxane is notably inert to most chemical reagents, which makes it a stable compound under various conditions. It does not react significantly with aqueous systems, maintaining its integrity in diverse environments. Its solubility in organic solvents such as benzene and lighter hydrocarbons allows it to be utilized in various applications without undergoing substantial chemical changes .
Current research indicates that tetradecamethylhexasiloxane exhibits minimal biological activity. It is generally considered non-toxic and does not demonstrate significant reactivity with biological systems. This characteristic makes it suitable for applications in personal care products and medical devices where biocompatibility is essential .
Tetradecamethylhexasiloxane can be synthesized through several methods, primarily involving the polymerization of siloxanes. One common approach includes the condensation reaction of silanol compounds in the presence of catalysts to form siloxane linkages. The process typically requires careful control of temperature and pressure to ensure the desired molecular weight and structure are achieved .
Tetradecamethylhexasiloxane finds utility in various fields due to its unique properties:
Studies on the interactions of tetradecamethylhexasiloxane with other materials show that it maintains stability and does not react adversely with most substances. This inertness is particularly beneficial in formulations where compatibility with other ingredients is crucial. Its interactions with polymers and other siloxanes have been explored, revealing synergistic effects that enhance product performance without compromising safety .
Tetradecamethylhexasiloxane shares similarities with several other siloxane compounds, notably:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Cyclic structure; used in lubricants |
| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | Shorter chain; used in personal care products |
| Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | Cyclic structure; high thermal stability |
Uniqueness: Tetradecamethylhexasiloxane stands out due to its linear structure, which provides distinct rheological properties compared to cyclic siloxanes. Its higher molecular weight contributes to its stability and versatility in various applications.
The synthesis of tetradecamethylhexasiloxane primarily involves catalytic polymerization of cyclic or linear siloxane precursors. Three dominant catalytic systems are employed:
Ionic phosphazene bases, such as those described in , enable rapid condensation polymerization at low concentrations (2–500 ppm). These catalysts promote Si–O–Si bond formation via silanol or alkoxy group condensation, achieving molecular weights up to 100 × 10⁶ Da. For example, phosphazene bases facilitate equilibration between cyclic siloxanes (e.g., octamethylcyclotetrasiloxane) and linear polymers, with reaction rates adjustable through water content (0.5–10 mol per catalyst mole) .
Triflic acid and potassium silanolate are widely used for ring-opening polymerization (ROP). Acidic conditions protonate siloxane oxygen atoms, enabling nucleophilic attack and chain propagation, while basic catalysts (e.g., KOH) generate silanolate intermediates. These methods yield polydisperse polymers (Mw/Mn ≈ 2) but require post-synthesis neutralization to remove residual catalysts .
Azaphosphatranes, as described in , offer a metal-free alternative for ROP of cyclotetrasiloxanes. These catalysts operate under mild conditions (20–100°C) and tolerate moisture, enabling polymerization in solvent-free systems. Their modular structure allows tuning of steric and electronic effects to control reaction rates and polymer architecture.
Table 1: Comparison of Catalytic Systems
| Catalyst Type | Temperature Range (°C) | Molecular Weight Control | Byproduct Formation |
|---|---|---|---|
| Phosphazene Superbase | 0–200 | High (via end-blockers) | Low |
| Triflic Acid | 25–150 | Moderate | Moderate (HCl) |
| Azaphosphatrane | 20–100 | High | Negligible |
Condensation kinetics and monomer stoichiometry critically influence tetradecamethylhexasiloxane purity and yield. Key findings include:
The bimolecular condensation of α,ω-siloxane diols with aminoalkylalkoxysilanes follows first-order kinetics in both substrates. For example, reactions between hexamethyldisiloxane diol (HD₄OH) and aminopropyltrimethoxysilane exhibit rate constants of 0.307 dm³ mol⁻¹ s⁻¹ at 17°C, increasing to 0.976 dm³ mol⁻¹ s⁻¹ at 60°C . Activation energies (~30 kJ/mol) suggest diffusion-limited processes at higher temperatures.
Elevating temperatures from 25°C to 80°C reduces reaction times by 70% but risks side reactions (e.g., branching). Optimal catalyst loading (50–200 ppm phosphazene base) balances polymerization speed and thermal degradation .
A 1:1 molar ratio of silanol to alkoxysilane minimizes unreacted intermediates. Excess silanol promotes cyclic byproducts, while excess alkoxysilane leads to terminal group imbalances .
Traditional batch reactors face limitations in mixing efficiency and heat transfer for large-scale siloxane production. Continuous-flow systems address these issues but introduce new challenges:
Static mixers, as described in , enhance mass transfer in viscous siloxane melts. However, non-Newtonian fluid behavior complicates flow uniformity, requiring computational fluid dynamics (CFD) modeling to optimize channel geometry .
Heterogeneous catalysts (e.g., Amberlyst 35 resin) enable in-line regeneration, achieving 80+ reuse cycles with <5% activity loss. Homogeneous catalysts, conversely, necessitate post-reaction separation units, increasing operational costs .
Tandem systems combining ROP and functionalization (e.g., hydrosilylation) require precise residence time control. For example, a two-stage continuous process producing epoxy-functionalized polydimethylsiloxane achieves 95% yield by maintaining a 3:1 molar ratio of D₄ monomer to Speier catalyst .
Recent advances prioritize solvent-free synthesis and waste minimization:
Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating. For example, solvent-free condensation of dichlorodimethylsilane with water achieves 98% conversion in 15 minutes at 120°C .
Phosphazene bases immobilized on mesoporous silica (e.g., SBA-15) enable catalyst recycling via simple filtration, reducing metal leaching to <0.1 ppm .
Hydrochloric acid byproducts from chlorosilane hydrolysis are neutralized in closed-loop systems to produce sodium chloride for industrial applications, eliminating aqueous waste .
Table 2: Green Metrics for Tetradecamethylhexasiloxane Synthesis
| Parameter | Conventional Method | Green Method | Improvement |
|---|---|---|---|
| Solvent Consumption | 5 L/kg product | 0 L/kg product | 100% |
| Energy Input | 800 kWh/ton | 480 kWh/ton | 40% |
| Carbon Footprint | 2.1 kg CO₂/kg | 1.3 kg CO₂/kg | 38% |
The Helmholtz energy formalism has become the cornerstone of modern thermodynamic modeling for siloxanes like tetradecamethylhexasiloxane. By expressing the Helmholtz energy as a function of temperature and density, researchers derive accurate equations of state (EoS) capable of predicting both caloric and volumetric properties across wide temperature and pressure ranges [5] [6]. For tetradecamethylhexasiloxane, the Span–Wagner 12-parameter functional form has been employed to develop a multiparameter EoS, optimizing coefficients using experimental data for vapor pressure, saturated liquid density, and speed of sound [5].
A key advantage of this approach lies in its ability to unify fluid properties under a single thermodynamic potential. For instance, the residual Helmholtz energy component accounts for deviations from ideal-gas behavior, enabling precise calculations of phase boundaries [6]. Recent studies have validated this model against experimental data, demonstrating relative deviations of less than 0.5% in saturated liquid density and 1.2% in vapor pressure across the temperature range of 300–600 K [5]. The model’s accuracy stems from its explicit inclusion of molecular structure effects, particularly the compound’s flexible siloxane backbone and methyl group interactions.
Critical parameters (temperature, pressure, and density) serve as essential anchors for EoS development. For tetradecamethylhexasiloxane, ab initio methods have been combined with experimental correlations to estimate these values. While direct experimental determination remains challenging due to thermal decomposition risks at critical conditions, computational approaches leveraging molecular dynamics and group contribution methods have yielded critical temperatures near 645 K and critical pressures approximating 1.2 MPa [5] [6].
The critical compressibility factor (Zₙ), calculated as 0.24 for tetradecamethylhexasiloxane, aligns with trends observed in larger siloxane molecules, reflecting the dominance of dispersion forces over polar interactions [6]. These estimates inform the scaling laws used in corresponding-states principles, ensuring proper EoS behavior near the critical point. Notably, the Helmholtz energy model’s ability to reproduce critical anomalies—such as the divergence of isothermal compressibility—validates the parameter estimation methodology [5].
In ORC systems, precise vapor-liquid equilibrium (VLE) data dictate turbine design and cycle efficiency. For tetradecamethylhexasiloxane, the Helmholtz EoS predicts enthalpy of vaporization values ranging from 45 kJ/kg at 400 K to 22 kJ/kg near the critical point, with corresponding saturation pressures spanning 0.1–1.0 MPa [5]. These predictions enable optimization of evaporation and condensation temperatures in ORC configurations targeting waste heat recovery at 150–300°C.
Comparative studies show that tetradecamethylhexasiloxane achieves 8–12% higher cycle efficiencies than smaller siloxanes like hexamethyldisiloxane (MM) in medium-temperature applications, attributable to its steeper saturation curve and reduced irreversibilities during expansion [6]. The compound’s high molecular weight (458.99 g/mol) also minimizes sonic velocity in turbine stages, allowing for simpler single-stage turbine designs [5].
Traditional cubic EoS like Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) struggle to capture the complex thermodynamic behavior of siloxanes. For tetradecamethylhexasiloxane, the PR EoS exhibits average deviations of 12–15% in saturated liquid density and 20–25% in vapor pressure compared to experimental data, primarily due to inadequate representation of molecular asymmetry and association effects [5]. In contrast, the Helmholtz energy model reduces these errors to below 2% across the entire fluid range [6].
The table below summarizes key performance metrics:
| Property | Peng-Robinson EoS Error | Helmholtz EoS Error |
|---|---|---|
| Saturated Liquid Density | 14.2% | 0.8% |
| Vapor Pressure | 23.7% | 1.1% |
| Speed of Sound | 18.9% | 0.9% |
| Isobaric Heat Capacity | 27.4% | 1.5% |
Such improvements prove critical for ORC system design, where 1% errors in turbine inlet conditions can reduce net power output by 3–5% [5]. The Helmholtz model’s superiority stems from its explicit temperature-dependent terms and inclusion of higher-order virial coefficients, which better capture siloxane-specific intermolecular forces.
Tetradecamethylhexasiloxane undergoes complex photochemical degradation processes when exposed to ultraviolet irradiation in the atmosphere. The primary degradation mechanism involves the cleavage of silicon-oxygen bonds and subsequent formation of smaller siloxane fragments [1]. Under UV irradiation, the compound exhibits wavelength-dependent degradation kinetics, with shorter wavelengths producing more rapid degradation rates [2].
Research has demonstrated that UV photolysis of tetradecamethylhexasiloxane occurs through multiple pathways. The most significant pathway involves the direct photolysis of the siloxane backbone, leading to the formation of cyclic oligomers and smaller siloxane fragments [3]. The photodegradation process is characterized by first-order kinetics, with rate constants varying significantly based on UV wavelength and atmospheric conditions [4].
The photodegradation half-life of tetradecamethylhexasiloxane demonstrates a strong inverse relationship with UV wavelength intensity. At 254 nanometers, the half-life is approximately 4.6 hours, while at 365 nanometers, it extends to 69.3 hours [1]. This wavelength dependence indicates that atmospheric degradation rates will vary considerably based on solar radiation conditions and seasonal variations in UV intensity.
Atmospheric degradation of tetradecamethylhexasiloxane also occurs through reactions with hydroxyl radicals, which represent one of the most important atmospheric oxidants [4]. The rate constant for reaction with hydroxyl radicals has been determined to be approximately 3.4 × 10^-12 cubic centimeters per molecule per second at 297 Kelvin [4]. This reaction pathway leads to the formation of hydroxyl-substituted silanols, which are increasingly susceptible to wet and dry deposition as the degree of hydroxylation increases [5].
The hydroxyl radical reaction mechanism involves hydrogen abstraction from methyl groups attached to silicon atoms, followed by subsequent oxidation steps [5]. As hydroxyl substitution increases, the resulting silanols become more polar and water-soluble, facilitating their removal from the atmosphere through precipitation processes [5]. Modeling studies indicate that greater than 99% of the original material will be removed through wet deposition processes, with less than 1% removed through dry deposition [5].
The atmospheric degradation of tetradecamethylhexasiloxane produces a complex mixture of secondary reaction products, including smaller cyclic siloxanes, linear siloxane oligomers, and hydroxylated silanols [3]. These secondary products exhibit different physicochemical properties compared to the parent compound, influencing their subsequent environmental fate and transport behavior [6].
Gas chromatography-mass spectrometry analysis of degradation products has identified multiple cyclic siloxanes ranging from four to nine silicon atoms, indicating that the degradation process involves both ring-opening and ring-closing reactions [1]. The formation of these secondary products is particularly significant because some exhibit greater persistence than the parent compound, while others may be more readily removed from the atmosphere through deposition processes [6].
The atmospheric lifetime of tetradecamethylhexasiloxane is estimated to be approximately 7.6 days under global average conditions, considering both hydroxyl radical reactions and photolysis processes [4]. This relatively short atmospheric lifetime suggests that the compound will undergo significant degradation during long-range atmospheric transport, although sufficient persistence exists to enable transport to remote regions [7].
Temperature and seasonal variations significantly influence the atmospheric persistence of tetradecamethylhexasiloxane. During winter months, when hydroxyl radical concentrations are lower, the compound exhibits increased persistence, while summer conditions promote more rapid degradation [8]. This seasonal variability has been observed in Arctic monitoring studies, where higher concentrations are detected during winter months compared to summer periods [8].
The partitioning of tetradecamethylhexasiloxane between sediment and water phases is strongly controlled by the organic carbon content of the sediment [9]. The organic carbon-normalized partition coefficient (K_OC) for tetradecamethylhexasiloxane has been determined to be approximately 10^6.1 liters per kilogram, indicating strong affinity for organic matter [10]. This high partition coefficient reflects the compound's hydrophobic nature and its tendency to associate with organic carbon phases in aquatic systems [11].
Experimental studies using batch equilibrium methods have demonstrated that tetradecamethylhexasiloxane reaches rapid equilibrium with sediment organic matter, typically within 24 hours of contact [9]. The partitioning behavior exhibits linear isotherms over environmentally relevant concentration ranges, suggesting that partitioning is dominated by absorption processes rather than specific adsorption mechanisms [12].
Salinity significantly influences the partitioning behavior of tetradecamethylhexasiloxane in aquatic systems. The salting-out effect increases the partition coefficient between organic carbon and water, with salting-out constants (K_s) ranging from 0.16 to 0.76 for various siloxane compounds [10]. This salting-out effect is particularly important in marine environments, where elevated salinity conditions enhance the partitioning of tetradecamethylhexasiloxane to organic matter phases [10].
The relationship between salinity and partitioning can be described by the Setschenow equation, which quantifies the increase in partition coefficients with increasing ionic strength [10]. For tetradecamethylhexasiloxane, the salting-out constant indicates that partition coefficients increase by approximately 60% for each unit increase in salinity [10]. This effect has significant implications for the environmental fate of the compound in marine and estuarine environments.
Tetradecamethylhexasiloxane exhibits strong partitioning to dissolved organic carbon (DOC) phases, with partition coefficients (K_DOC) ranging from 10^5.04 to 10^6.72 liters per kilogram [10]. The partitioning to DOC is particularly important because it influences the bioavailability and transport of the compound in aquatic systems [11]. High DOC concentrations can significantly reduce the freely dissolved concentration of tetradecamethylhexasiloxane, potentially reducing its bioaccumulation potential [13].
The interaction between tetradecamethylhexasiloxane and DOC is influenced by the chemical composition and molecular weight of the organic matter. Humic and fulvic acids, which are major components of natural DOC, exhibit particularly strong binding affinities for siloxane compounds [11]. This binding reduces the effective concentration of tetradecamethylhexasiloxane available for partitioning to other phases, including biological membranes [13].
Temperature significantly affects the partitioning behavior of tetradecamethylhexasiloxane between sediment and water phases. Increasing temperature generally reduces partition coefficients due to increased molecular motion and reduced binding affinity [9]. The temperature dependence follows the van 't Hoff equation, with partition coefficients decreasing by approximately 10-15% for each 10-degree Celsius increase in temperature [9].
This temperature dependence has important implications for seasonal variations in the environmental fate of tetradecamethylhexasiloxane. During summer months, when water temperatures are elevated, the compound exhibits increased mobility and bioavailability in aquatic systems [9]. Conversely, during winter months, stronger partitioning to sediment phases reduces the dissolved concentration and potential for biological uptake [9].
Bioconcentration factors (BCF) for tetradecamethylhexasiloxane in benthic organisms vary significantly among species and experimental conditions. Laboratory studies with various invertebrate species have reported BCF values ranging from 1,900 to 5,000 liters per kilogram wet weight [17] [18]. The bioconcentration of tetradecamethylhexasiloxane is influenced by the lipid content of the organism, with higher lipid content generally associated with greater bioconcentration [17].
The bioconcentration process for tetradecamethylhexasiloxane involves rapid uptake from the dissolved phase, followed by distribution to lipid-rich tissues [17]. Uptake kinetics are generally rapid, with steady-state concentrations achieved within 24 to 48 hours of exposure [17]. The elimination of tetradecamethylhexasiloxane from organisms is also relatively rapid, with depuration half-lives ranging from 2 to 7 days depending on the species and experimental conditions [17].
Bioaccumulation factors (BAF) for tetradecamethylhexasiloxane in benthic organisms, which account for both aqueous and dietary exposure pathways, are generally higher than bioconcentration factors [19]. Field studies have reported BAF values ranging from 5,400 to 8,200 liters per kilogram, indicating significant bioaccumulation potential [19]. The bioaccumulation of tetradecamethylhexasiloxane is influenced by feeding behavior, with deposit-feeding organisms generally exhibiting higher accumulation than filter-feeding species [20].
The trophic transfer of tetradecamethylhexasiloxane in benthic food webs exhibits complex patterns that depend on the specific organisms and environmental conditions [21]. Some studies have reported trophic magnification factors (TMF) greater than 1, indicating biomagnification potential, while others have observed trophic dilution [22]. The variability in trophic transfer appears to be related to differences in biotransformation capacity among species and the relative importance of dietary versus aqueous exposure pathways [23].
Molecular docking analysis has provided insights into the mechanisms of bioaccumulation and biotransformation of tetradecamethylhexasiloxane in benthic organisms [20]. The binding affinity between tetradecamethylhexasiloxane and cytochrome enzymes varies among species, with weaker binding associated with higher accumulation due to reduced biotransformation rates [20]. This finding helps explain the species-specific differences in bioaccumulation observed in field studies.
Seasonal variations in the bioaccumulation of tetradecamethylhexasiloxane in benthic organisms have been documented in multiple studies [20]. These variations are attributed to changes in organism physiology, feeding behavior, and environmental conditions such as temperature and organic matter availability [20]. During summer months, when metabolism is elevated, organisms may exhibit increased biotransformation rates and reduced bioaccumulation [20].
The seasonal patterns of bioaccumulation are particularly important for understanding the long-term fate of tetradecamethylhexasiloxane in benthic ecosystems. Spring and summer periods, when biological activity is highest, may be characterized by increased uptake and biotransformation of the compound [20]. Conversely, winter periods may be associated with reduced metabolism and potential accumulation of the compound in organism tissues [20].
The bioaccumulation characteristics of tetradecamethylhexasiloxane in benthic organisms have significant implications for ecological risk assessment. The compound's ability to bioconcentrate and bioaccumulate in invertebrates, combined with its potential for trophic transfer, suggests that it may pose risks to higher trophic level organisms that feed on contaminated benthos [23]. However, the rapid biotransformation and elimination observed in many species may limit the ecological significance of bioaccumulation [17].
The assessment of ecological risks from tetradecamethylhexasiloxane requires consideration of multiple factors, including exposure concentrations, bioaccumulation potential, and the toxicological significance of accumulated concentrations [23]. Current evidence suggests that while the compound can bioaccumulate in benthic organisms, the concentrations achieved are generally below those associated with adverse effects [24]. However, the potential for mixture effects with other contaminants and the long-term implications of chronic exposure require further investigation [24].
The bioaccumulation behavior of tetradecamethylhexasiloxane can be compared with other siloxane compounds to understand structure-activity relationships and ecological implications. Studies comparing cyclic and linear siloxanes have shown that linear compounds generally exhibit lower bioaccumulation factors than cyclic compounds of similar molecular weight [25]. This difference is attributed to the increased susceptibility of linear siloxanes to biotransformation processes [25].